1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(2-methylphenyl)piperazine
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Overview
Description
1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(2-methylphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-chloro-2,5-dimethylbenzenesulfonyl group and a 2-methylphenyl group
Preparation Methods
The synthesis of 1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(2-methylphenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2,5-dimethylbenzenesulfonyl chloride and 2-methylphenylpiperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, under controlled temperature and pressure conditions.
Synthetic Route: The 4-chloro-2,5-dimethylbenzenesulfonyl chloride is reacted with 2-methylphenylpiperazine in the presence of a base, such as triethylamine, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.
Chemical Reactions Analysis
1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(2-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the sulfonyl group and formation of corresponding sulfonic acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(2-methylphenyl)piperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.
Comparison with Similar Compounds
1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(2-methylphenyl)piperazine can be compared with other similar compounds, such as:
1-(4-Chlorobenzenesulfonyl)-4-(2-methylphenyl)piperazine: This compound lacks the dimethyl groups on the benzene ring, which may affect its chemical and biological properties.
1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-phenylpiperazine: This compound lacks the methyl group on the phenyl ring, which may influence its reactivity and interactions.
1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(2-chlorophenyl)piperazine: This compound has a chloro group instead of a methyl group on the phenyl ring, which may alter its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-(2-methylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-14-6-4-5-7-18(14)21-8-10-22(11-9-21)25(23,24)19-13-15(2)17(20)12-16(19)3/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPFOVCEVRSXEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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